[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 946253-18-5
Cat. No.: VC7084829
Molecular Formula: C23H21FN4O5
Molecular Weight: 452.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946253-18-5 |
|---|---|
| Molecular Formula | C23H21FN4O5 |
| Molecular Weight | 452.442 |
| IUPAC Name | [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C23H21FN4O5/c1-13-21(26-27-28(13)16-7-5-15(24)6-8-16)23(29)32-12-19-14(2)33-22(25-19)18-10-9-17(30-3)11-20(18)31-4/h5-11H,12H2,1-4H3 |
| Standard InChI Key | BFXBNYOMFIPPHJ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features a 1,3-oxazole ring substituted at position 2 with a 2,4-dimethoxyphenyl group and at position 5 with a methyl group. The oxazole’s 4-position is further functionalized with a methylene bridge (-CH2-) linking it to a 1H-1,2,3-triazole-4-carboxylate group. The triazole ring is substituted at position 1 with a 4-fluorophenyl group and at position 5 with a methyl group, while the carboxylate ester is attached at position 4 (Figure 1) .
Key Structural Features:
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Oxazole Core: The 1,3-oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its electron-rich nature facilitates π-π stacking interactions with biological targets .
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Triazole-carboxylate System: The 1,2,3-triazole ring, linked to a fluorophenyl group, introduces hydrogen-bonding capabilities via the carboxylate ester, which may enhance binding affinity to enzymes or receptors .
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Substituent Effects:
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The 2,4-dimethoxyphenyl group provides steric bulk and modulates electronic properties through methoxy donors.
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The 4-fluorophenyl substituent introduces electronegativity, potentially improving metabolic stability and target selectivity.
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Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound likely employs multi-step strategies common to oxazole- and triazole-containing peptidomimetics . Based on analogous methodologies, two plausible routes are proposed:
Route 1: Convergent Fragment Coupling
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Oxazole Fragment Synthesis:
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Triazole-carboxylate Fragment Synthesis:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core, with a pre-functionalized 4-fluorophenyl azide and propargyl carboxylate.
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Fragment Coupling:
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Esterification or alkylation links the oxazole and triazole fragments via the methylene bridge.
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Route 2: Solid-Phase Peptidomimetic Approach
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Immobilized resin-bound intermediates enable sequential coupling of oxazole and triazole precursors, followed by cleavage and purification .
Reactivity Profile
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Ester Hydrolysis: The carboxylate ester is susceptible to basic or enzymatic hydrolysis, yielding the corresponding carboxylic acid, which could serve as a prodrug moiety.
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Oxazole Ring Stability: Resistance to nucleophilic attack under physiological conditions ensures metabolic stability, as observed in related compounds .
Physicochemical Properties
Key Data (Table 1)
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include C=O stretch (∼1700 cm⁻¹), aromatic C-H bends (∼750 cm⁻¹), and triazole C-N stretches (∼1450 cm⁻¹).
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NMR:
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons (Table 2)
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Hsp90 Inhibition: Sansalvamide analogs demonstrate that triazole incorporation preserves cytotoxicity, suggesting VC7084829’s potential in oncology .
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COX-2 Selectivity: Celecoxib’s sulfonamide group is replaced here with a carboxylate, which may retain hydrogen-bonding capacity but alter selectivity .
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